3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide
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Overview
Description
3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a phenyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety, and an amide linkage
Mechanism of Action
The mode of action of such compounds typically involves interaction with specific biological targets, leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific targets of the compound .
In terms of pharmacokinetics, factors such as the compound’s solubility, stability, and molecular size could influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, would affect the compound’s bioavailability .
The compound’s action could result in various molecular and cellular effects, depending on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Finally, environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorobenzene ring: This step involves the substitution of hydrogen atoms on the benzene ring with fluorine atoms, often using reagents such as fluorine gas or other fluorinating agents.
Coupling of the oxadiazole and benzene rings: This is typically done through a nucleophilic substitution reaction, where the oxadiazole moiety is introduced to the benzene ring.
Formation of the amide linkage: The final step involves the reaction of the amine group with a carboxylic acid derivative to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzamide: Lacks the oxadiazole moiety, making it less complex.
N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide: Does not have the fluorine atoms on the benzene ring.
3,4-Difluoro-N-phenylbenzamide: Lacks the oxadiazole moiety and the methyl group.
Uniqueness
3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide is unique due to the presence of both the difluorobenzene and oxadiazole moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-difluoro-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-10-20-16(24-22-10)9-11-4-2-3-5-15(11)21-17(23)12-6-7-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUBZXUIBLZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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